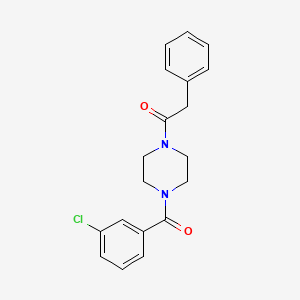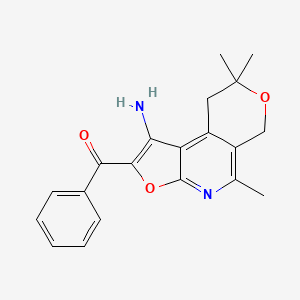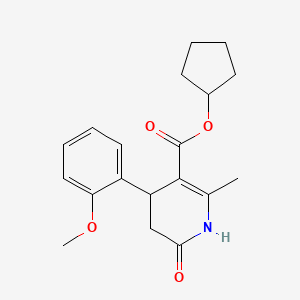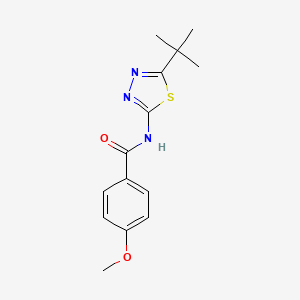![molecular formula C11H12N4O2S B5531955 ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5531955.png)
ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a compound that falls within the category of heterocyclic chemistry, specifically involving triazole and pyridine derivatives. These compounds are notable for their role as ligands in the formation of coordination polymers due to their ability to bind with transition metal ions. This compound, along with its isomers, has been synthesized and utilized to react with transition-metal ions, leading to the formation of novel coordination polymers with distinct structures and properties (Hu et al., 2016).
Synthesis Analysis
The synthesis of such compounds typically involves solvothermal conditions, where they act as multi-dentate ligands to react with transition metals. A study showcases the synthesis of isomeric compounds leading to the formation of tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers (Hu et al., 2016). These results demonstrate the compound's utility in creating complex structures with potential applications in materials science and catalysis.
Molecular Structure Analysis
The molecular structure of such compounds often reveals a planar triazoline ring, contributing to their reactivity and ability to form coordination polymers. The structure is further stabilized in the crystal form through various intermolecular interactions, highlighting the compound's potential for forming stable complexes with metals (Karczmarzyk et al., 2012).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, forming coordination polymers with transition metals. The chemical properties are influenced by the ligand's structure and the metal ions involved, leading to diverse outcomes in terms of polymer formation and characteristics. The competition between metal-ion complexation and ligand decomposition is a crucial factor determining the final structure of the coordination polymers (Hu et al., 2016).
Physical Properties Analysis
The physical properties of this compound derivatives and their coordination polymers can vary significantly depending on the metal ions used and the resulting polymer structure. These properties are crucial for their potential application in materials science, catalysis, and other fields.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of these compounds, are influenced by their molecular structure. The presence of the triazole and pyridine rings contributes to their ability to act as ligands and form stable coordination polymers with various metal ions. Their reactivity towards different chemical reagents can lead to a wide range of heterocyclic compounds with potential applications in various fields.
For further in-depth analysis and research, the following references provide detailed information on the synthesis, molecular structure, chemical reactions, properties, and applications of this compound and related compounds:
- (Hu et al., 2016) - Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers derived from a pair of isomeric 1,2,4-triazole ligands.
- (Karczmarzyk et al., 2012) - Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate: Structure and properties.
未来方向
The future research directions could involve studying the pharmacological effects of “ethyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate”, given the known activities of structurally similar compounds . Further studies could also focus on the synthesis of new derivatives and their potential applications.
属性
IUPAC Name |
ethyl 2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-17-9(16)7-18-11-13-10(14-15-11)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINJJQLXMHRWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5531882.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531884.png)

![N-(4-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5531896.png)

![N-(2-methoxyethyl)-3-{[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5531911.png)
![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-imidazol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5531916.png)

![N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5531927.png)

![2-methyl-N-[2-(methylthio)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5531950.png)

![N-(3-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5531974.png)